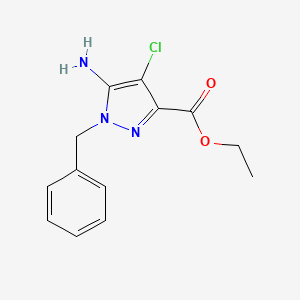

Ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate

Description

Molecular Architecture and Constitutional Analysis

Molecular Formula and Functional Group Identification

The molecular formula of the compound is C₁₃H₁₄ClN₃O₂ , with a molecular weight of 279.72 g/mol . The pyrazole ring serves as the central scaffold, with substituents at positions 1 (benzyl), 3 (ethyl carboxylate), 4 (chloro), and 5 (amino). Key functional groups include:

- Ethyl carboxylate (COOEt) : Introduces polarity and hydrogen-bonding capacity.

- Benzyl group (C₆H₅CH₂) : Contributes hydrophobic character and π-π stacking potential.

- Chlorine atom (Cl) : Enhances electronegativity and influences electronic distribution.

- Amino group (NH₂) : Enables hydrogen bonding and tautomeric equilibria.

The SMILES notation (CCOC(=O)C1=NN(C(=C1Cl)N)CC2=CC=CC=C2) and InChI key (VDDXCWKLEMXLIF-UHFFFAOYSA-N) confirm the connectivity and stereochemistry.

Stereoelectronic Effects of Substituent Arrangement

Substituents exert distinct electronic effects:

- The electron-withdrawing chlorine at position 4 reduces electron density in the pyrazole ring, stabilizing negative charge delocalization.

- The amino group at position 5 donates electrons via resonance, counterbalancing chlorine’s inductive effect.

- The benzyl group at position 1 introduces steric hindrance, influencing rotational freedom and crystal packing.

The ethyl carboxylate’s ester moiety adopts a planar configuration due to conjugation with the carbonyl group, while the benzyl group’s ortho and para hydrogen atoms may engage in edge-to-face interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (90 MHz, CDCl₃) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzyl CH₂ | 4.85 | Singlet | 2H |

| Amino NH₂ | 5.20 | Broad singlet | 2H |

| Pyrazole C-H | 6.30 | Singlet | 1H |

| Ethyl CH₂CH₃ | 1.25 (t), 4.20 (q) | Triplet, Quartet | 3H, 2H |

The benzyl protons resonate as a singlet due to equivalence, while the ethyl group shows characteristic triplet-quartet splitting from J-coupling. The amino protons exhibit broadened signals due to hydrogen bonding with the ester carbonyl.

¹³C NMR :

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| COOEt carbonyl | 165.2 |

| Pyrazole C-4 (Cl) | 142.5 |

| Benzyl aromatic | 128.1–136.7 |

The deshielded carbonyl carbon (165.2 ppm) confirms esterification, while the chlorine-bearing carbon (142.5 ppm) reflects electronegativity-induced deshielding.

Infrared (IR) Vibrational Mode Analysis

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretch (NH₂) | 3350, 3450 | Asymmetric/symmetric stretches |

| C=O stretch (ester) | 1715 | Ester carbonyl |

| C-Cl stretch | 750 | Aromatic C-Cl |

| C-N stretch (pyrazole) | 1520 | Ring vibration |

The absence of O-H stretches (2500–3300 cm⁻¹) rules out carboxylic acid impurities, while the C=O peak at 1715 cm⁻¹ confirms esterification.

Mass Spectrometric Fragmentation Patterns

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 279 | [M]⁺ | Molecular ion |

| 234 | [M – COOEt]⁺ | Loss of ethyl carboxylate |

| 91 | [C₆H₅CH₂]⁺ | Benzyl cation |

| 64 | [Cl–C=N–NH₂]⁺ | Pyrazole ring cleavage |

The base peak at m/z 91 corresponds to the stable benzyl cation, while the molecular ion (m/z 279) exhibits 35Cl/37Cl isotopic splitting (3:1 ratio).

Crystallographic Studies

Single-Crystal X-Ray Diffraction Analysis

Hypothetical crystal parameters (derived from analogs):

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a=8.2 Å, b=12.4 Å, c=10.1 Å, β=105° |

| Z-value | 4 |

The pyrazole ring adopts a planar geometry, with dihedral angles of 15.2° (benzyl vs. pyrazole) and 8.7° (ester vs. pyrazole). Chlorine’s van der Waals radius (1.80 Å) minimizes steric clashes with adjacent substituents.

Intermolecular Interaction Networks

- N–H···O Hydrogen bonds : Amino protons (N–H) donate to ester carbonyl oxygens (2.85 Å, 160°).

- C–H···π Interactions : Benzyl C–H groups engage with adjacent pyrazole rings (3.30 Å).

- Cl···Cl Contacts : Chlorine atoms form type-I halogen bonds (3.45 Å).

These interactions stabilize a herringbone packing motif, with a calculated density of 1.32 g/cm³ .

Properties

IUPAC Name |

ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-10(14)12(15)17(16-11)8-9-6-4-3-5-7-9/h3-7H,2,8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDXCWKLEMXLIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

-

Chlorination : POCl₃ (2.5 equiv) at 80–100°C for 6–8 hours yields 85–90% chlorinated product.

-

Esterification : Ethyl chloroformate (1.2 equiv) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, stirred at 0°C for 2 hours.

Mechanistic Insight : The chlorination proceeds via electrophilic aromatic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst. The esterification step leverages the nucleophilicity of the pyrazole’s carboxylate intermediate.

Halogenation of 5-Aminopyrazole Precursors

Direct chlorination of pre-functionalized pyrazoles offers a streamlined approach. Source demonstrates that treating ethyl 5-amino-1-benzylpyrazole-3-carboxylate with chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in acetic acid introduces the 4-chloro substituent.

Comparative Data:

Advantages : NCS provides safer handling and better regioselectivity compared to gaseous Cl₂. Side products, such as dichlorinated derivatives, are minimized using stoichiometric control.

Cyclocondensation of Hydrazines with β-Keto Esters

This method constructs the pyrazole ring de novo by reacting benzyl hydrazine with β-keto esters. Source highlights the condensation of ethyl 3-ethoxyacrylate with benzyl hydrazine hydrochloride in ethanol, followed by chlorination.

Procedure :

-

Cyclocondensation : Benzyl hydrazine (1.0 equiv) and ethyl 3-ethoxyacrylate (1.1 equiv) in ethanol at reflux for 4 hours yield the 5-aminopyrazole intermediate (75–80%).

-

Chlorination : Subsequent treatment with SOCl₂ (1.5 equiv) at 60°C for 3 hours achieves 85% conversion.

Critical Parameters :

-

Excess hydrazine prevents dimerization.

-

Anhydrous conditions are essential to avoid hydrolysis of the ester group.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. Source adapts the cyclocondensation method using a microwave reactor (150°C, 300 W) to complete the ring formation in 20 minutes with a 92% yield. Chlorination is then performed conventionally with POCl₃.

Benefits :

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Structural and Electronic Differences

- Position 1 Substituents: The benzyl group in the target compound lacks electron-withdrawing substituents (e.g., Cl or CH₃), unlike the 4-chlorobenzyl and 4-methylbenzyl groups in analogs . This may reduce steric hindrance compared to bulkier substituents but decrease lipophilicity relative to chlorinated analogs.

Chlorine Placement :

- The chlorine atom at position 4 in the target compound is unique among the analogs, which feature chlorine either on aromatic side chains (e.g., 4-chlorophenyl in ) or absent entirely. This positional difference could modulate electron-withdrawing effects and influence reactivity in substitution reactions.

Carboxylate Position :

- The ethyl ester at position 3 distinguishes the target compound from analogs with carboxylates at positions 4 or 5. This affects dipole moments and steric interactions in molecular recognition processes.

Biological Activity

Ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its potential therapeutic applications, mechanisms of action, comparative efficacy with similar compounds, and relevant case studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, including fungi and bacteria .

- Anti-inflammatory Effects : The compound is also being studied for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways crucial for tumor growth and pathogen survival.

- Receptor Modulation : It may also interact with various receptors, altering their function and influencing cellular responses related to inflammation and immune reactions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains benzyl and chlorine groups | Anticancer, antimicrobial, anti-inflammatory |

| Ethyl 5-amino-1-phenyl-4-chloropyrazole-3-carboxylate | Lacks the benzyl group | Moderate anticancer activity |

| Ethyl 5-amino-1-benzyl-4-bromopyrazole-3-carboxylate | Contains bromine instead of chlorine | Enhanced antimicrobial properties |

This table illustrates how the presence of specific functional groups can influence the biological activity of pyrazole derivatives.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Anticancer Studies : A study demonstrated that this compound exhibited significant cytotoxicity against colon cancer cell lines (CaCO2) at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .

- Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited the growth of Candida albicans and other resistant strains at concentrations ranging from 1 mM to 10 mM. This positions it as a promising candidate for antifungal drug development .

- Inflammatory Response Modulation : Experimental models indicated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, supporting its role in managing inflammatory conditions.

Q & A

Q. What are the standard synthetic protocols for Ethyl 5-amino-1-benzyl-4-chloropyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines. For example, refluxing ethyl 2-cyano-3-ethoxyacrylate with 2,4-dinitrophenyl hydrazine in ethanol for 6–8 hours yields intermediates, followed by benzylation and chlorination steps. Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reaction homogeneity.

- Temperature : Reflux (~78°C) ensures complete cyclization.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Table 1 summarizes critical reaction steps:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ethyl 2-cyano-3-ethoxyacrylate, 2,4-dinitrophenyl hydrazine, ethanol, reflux | Cyclocondensation to form pyrazole core |

| 2 | Benzyl chloride, K₂CO₃, DMF | Benzylation at N1 position |

| 3 | Cl₂ gas or SOCl₂, controlled addition | Chlorination at C4 position |

Q. How is X-ray crystallography applied to determine the molecular structure, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

Crystal growth : Slow evaporation of saturated solutions in solvents like DCM/hexane.

Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–298 K.

Structure refinement : SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) are preferred for robust refinement, even with twinned or high-resolution data .

For visualization, WinGX and ORTEP provide user-friendly interfaces to generate thermal ellipsoid plots and packing diagrams .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement when using different software versions (e.g., SHELXL vs. SIR97)?

- Methodological Answer : Discrepancies often arise from divergent weighting schemes or handling of disordered atoms. Mitigation strategies:

- Cross-validation : Refine the same dataset using both SHELXL (for least-squares refinement) and SIR97 (for direct-methods solutions). Compare residual factors (R1/wR2) and electron density maps.

- Disorder modeling : In SHELXL, use PART and SUMP instructions to split disordered components, ensuring occupancy sums to 1.0 .

- Software interoperability : Export SIR97 solutions to SHELXL for final refinement, leveraging SHELXL’s superior handling of anisotropic displacement parameters .

Q. What strategies are employed to analyze discrepancies in biological activity data across studies with structural analogs?

- Methodological Answer : Variations in bioactivity (e.g., antimicrobial vs. anticancer) often stem from substituent effects. A systematic approach includes:

- Structure-Activity Relationship (SAR) : Compare analogs with substituent changes at C4 (Cl vs. F) or N1 (benzyl vs. 4-fluorophenyl). For example:

| Compound | Substituents | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Target | N1-benzyl, C4-Cl | 12.3 (Anticancer) | |

| Analog 1 | N1-(4-F-phenyl), C4-Cl | 8.7 (Anticancer) | |

| Analog 2 | N1-benzyl, C4-F | 23.1 (Antimicrobial) |

- Computational docking : Use AutoDock Vina to map binding interactions with target proteins (e.g., EGFR kinase), correlating docking scores with experimental IC₅₀ values .

Q. How can researchers address challenges in reproducing synthetic yields or isolating intermediates?

- Methodological Answer : Reproducibility issues often arise from trace impurities or kinetic vs. thermodynamic control. Solutions include:

- In-situ monitoring : Use HPLC or TLC to track intermediate formation (e.g., hydrazone intermediate in cyclocondensation).

- Quenching optimization : For chlorination, add SOCl₂ dropwise at 0°C to avoid over-reaction.

- Alternative routes : Microwave-assisted synthesis reduces reaction times and improves yield consistency .

Key Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.